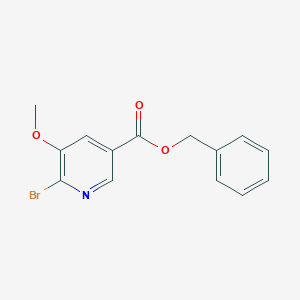

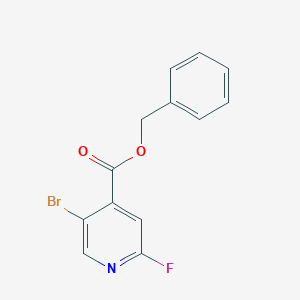

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

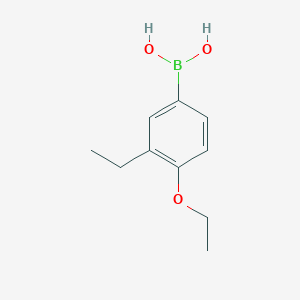

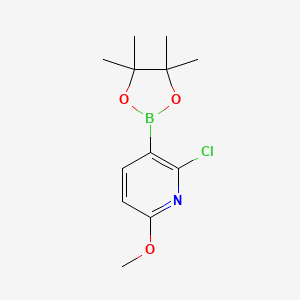

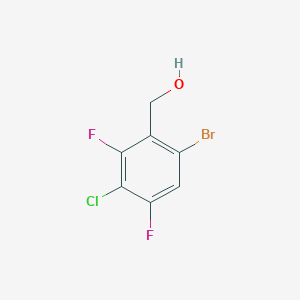

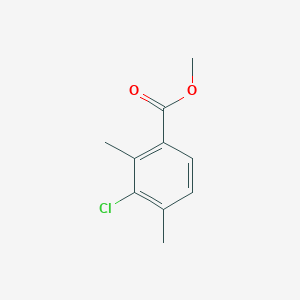

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a chemical compound with the CAS Number: 1993479-32-5 . It has a molecular weight of 310.12 and its IUPAC name is benzyl 5-bromo-2-fluoroisonicotinate .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.12 . It’s stored at a temperature of 2-8°C . The predicted density is 1.537±0.06 g/cm3 , and the predicted boiling point is 387.0±42.0 °C .Aplicaciones Científicas De Investigación

Chemoselective Functionalization

One notable study describes the chemoselective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine. This research outlines how catalytic amination conditions afford exclusive substitution at the bromide position for both secondary amines and primary anilines. This chemoselectivity reversal under neat conditions without palladium catalysis, favoring substitution at the chloro position, demonstrates the compound's versatility in chemical synthesis. Additionally, selective substitution of the fluoro group under SNAr conditions to afford dihalo adducts illustrates the compound's utility in creating a variety of functionalized pyridines, potentially useful in pharmaceutical development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Fluorinated Compounds

The synthesis of fluorine-containing saccharide carboxylates from fluoro-containing benzoic acids showcases another application avenue. This process, catalyzed by 4-dimethylaminepyridine, highlights the potential of fluorinated intermediates in the development of novel saccharide derivatives, which could find applications in medicinal chemistry due to the biological significance of saccharide molecules (Chen Hong, 2002).

Radiosynthesis for Medical Imaging

Another study presents the first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a minimalistic radiofluorination/palladium-catalyzed amination sequence. This process, starting from anisyl(2-bromopyridinyl)iodonium triflate, yields 2-amino-5-[18F]fluoropyridines in significant yields. The application in PET imaging highlights the compound's role in developing radiotracers for diagnostic purposes, emphasizing its contribution to advancing medical imaging techniques (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Versatile Synthesis Applications

Further research into the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoropyridine demonstrates broad applications in creating diverse pyridine derivatives. These derivatives are valuable in pharmaceuticals, agrochemicals, and materials science, illustrating the compound's wide-reaching implications in chemical synthesis and drug development (Sutherland & Gallagher, 2003).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

benzyl 5-bromo-2-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBAJXWERAZVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.